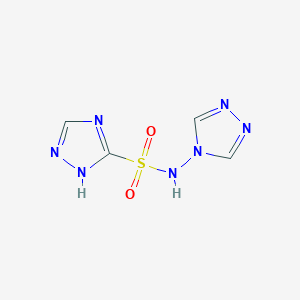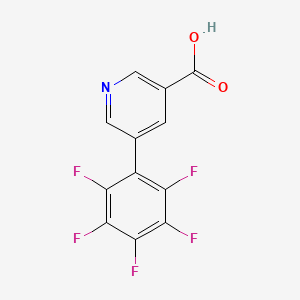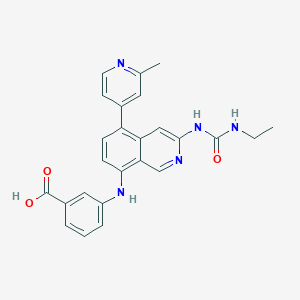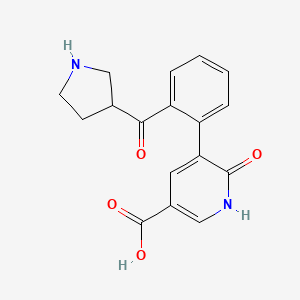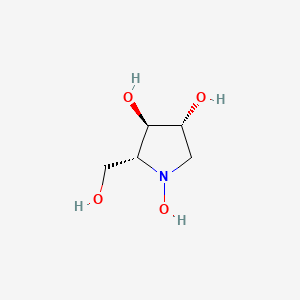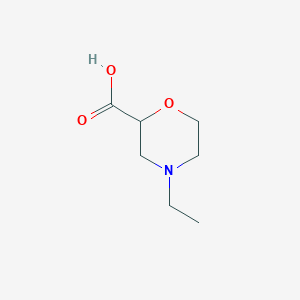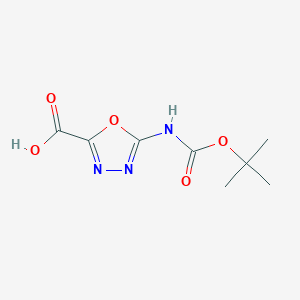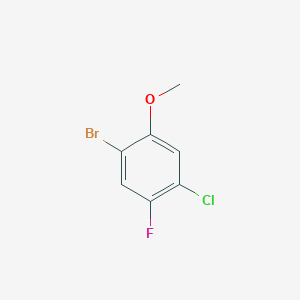
2-Bromo-5-chloro-4-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-fluoroanisole, also known as 1-Bromo-4-chloro-5-fluoro-2-methoxybenzene, is an organic compound with the molecular formula C₇H₅BrClFO. It is a halogenated anisole derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-fluoroanisole can be achieved through several methods. One common approach involves the halogenation of 4-fluoroanisole. The process typically includes the following steps:
Bromination: 4-Fluoroanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to obtain the final product.
The reaction conditions for these steps generally involve controlled temperatures and the use of appropriate solvents to ensure selective halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can further optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-fluoroanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Bromo-5-chloro-4-fluoroanisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluoroanisole in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions by making the ring more susceptible to attack by nucleophiles or catalysts . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroanisole: Lacks the chlorine atom, making it less versatile in certain substitution reactions.
5-Bromo-2-chloro-4-fluoroanisole: Similar structure but with different positioning of the halogen atoms, which can affect its reactivity and applications.
Uniqueness
2-Bromo-5-chloro-4-fluoroanisole is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which provides distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,1H3 |
InChI Key |
WNEKHRLEXJDMGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


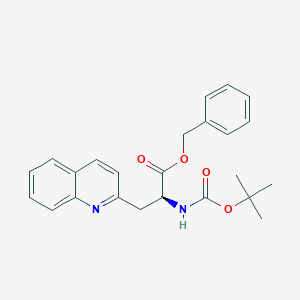
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
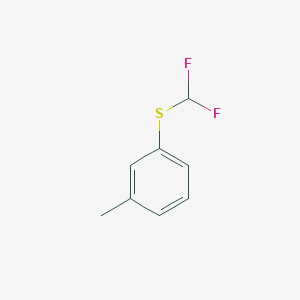
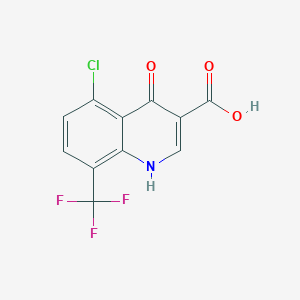
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
